N-(吡啶-2-基甲基)萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

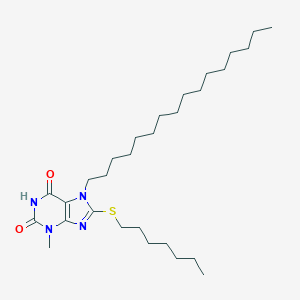

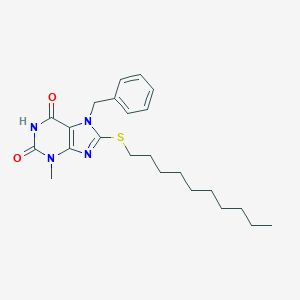

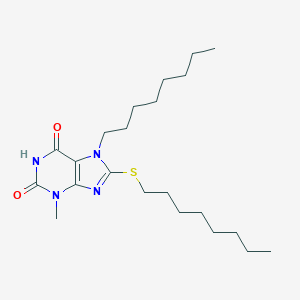

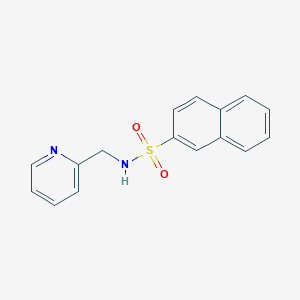

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C16H14N2O2S . It has a molecular weight of 298.4 g/mol . This compound is a member of the sulfonamides, a group of compounds containing the -SO2NH2 and/or -SO2NH- group .

Molecular Structure Analysis

The molecular structure of N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide consists of a naphthalene ring sulfonated at the 2-position and substituted with a pyridin-2-ylmethyl group . The InChI string representation of the molecule isInChI=1S/C16H14N2O2S/c19-21(20,18-12-15-7-3-4-10-17-15)16-9-8-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2 . Physical and Chemical Properties Analysis

The physical and chemical properties of N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide include a molecular weight of 298.4 g/mol, an XLogP3-AA value of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound also has a topological polar surface area of 67.4 Ų and a complexity of 432 .科学研究应用

配位化学和磁各向异性

对“N-(吡啶-2-基甲基)萘-2-磺酰胺”相关化合物的研究表明它们在影响金属配合物的配位几何和磁性能方面起着重要作用。吴等人(2019年)的研究详细说明了对N-(吡啶-2-基甲基)-磺酰胺配体的系统取代如何导致钴(II)配合物的配位几何微妙变化,进而影响它们的磁各向异性。这表明在设计具有特定磁性能的材料方面具有潜在应用(Wu et al., 2019)。

有机合成方法学

该化合物及其衍生物已被用于有机合成,提供了制备各种化学结构的高效途径。Zhiyou等人(2015年)开发了一种高效的一锅法,钯催化,水促进的方法,用于在微波辐射下合成带有吡啶-2-基甲基基团的联苯-4-磺酰胺。该方法突显了该化合物在合成复杂分子方面的实用性,可能在药物发现和开发中有用(Zhiyou et al., 2015)。

发光研究

与“N-(吡啶-2-基甲基)萘-2-磺酰胺”相关的化合物已被探索其发光性能。韩等人(2017年)研究了受萘二磺酸根配体的配位方式和柔性双(吡啶基)配体构型影响的Cd(II)混配合物的结构和发光性能。这些发现表明在开发新的发光材料用于传感器和光学器件方面有应用(Han et al., 2017)。

神经生长因子增强

Williams等人(2010年)描述了与“N-(吡啶-2-基甲基)萘-2-磺酰胺”相关的化合物的合成,展示了其在增强神经生长因子诱导的神经突起生长中的潜力。这表明了该化合物在神经生物学和再生医学中的相关性(Williams et al., 2010)。

材料科学

在材料科学领域,相关化合物已被合成并评估其潜在应用。雷等人(2009年)合成了含有吡啶环的磺化聚酰亚胺,表明这些化合物在创造具有理想热性能和机械性能的高性能材料方面的结构多样性和应用潜力(Lei et al., 2009)。

作用机制

While the specific mechanism of action for N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide is not mentioned in the literature I retrieved, sulfonamides in general are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .

生化分析

Biochemical Properties

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form coordinate bonds with metal ions such as Mn(II) and Fe(II), which are crucial for its function as a nitric oxide donor . This interaction is essential for its role in targeted delivery of nitric oxide to biological sites, such as tumors, where nitric oxide is released upon irradiation with long-wavelength light .

Cellular Effects

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can enhance nitric oxide concentrations at tumor sites, which can reverse prostate cancer resistance to chemotherapy and radiotherapy, increase tumor response to anticancer drugs, and promote cancer cell death . These effects highlight the potential of N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide in cancer therapy.

Molecular Mechanism

The molecular mechanism of N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with metal ions, which can release nitric oxide upon illumination with low-frequency light . This release of nitric oxide can inhibit cancer cell invasion and transmission, making N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide a promising agent for photodynamic therapy of cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and can maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide vary with different dosages in animal models. At lower doses, the compound can effectively enhance nitric oxide concentrations and promote cancer cell death without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its function as a nitric oxide donor . These interactions can affect metabolic flux and metabolite levels, further influencing the compound’s biochemical properties and cellular effects .

Transport and Distribution

The transport and distribution of N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its targeted delivery and therapeutic efficacy.

Subcellular Localization

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for optimizing its therapeutic applications.

属性

IUPAC Name |

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-21(20,18-12-15-7-3-4-10-17-15)16-9-8-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNPZXLJLAZBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333002 |

Source

|

| Record name | N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49727578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312594-33-5 |

Source

|

| Record name | N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

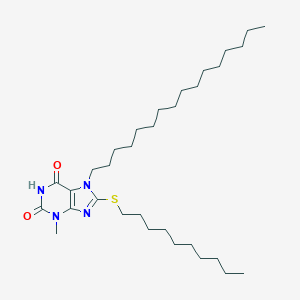

![7-hexadecyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403557.png)

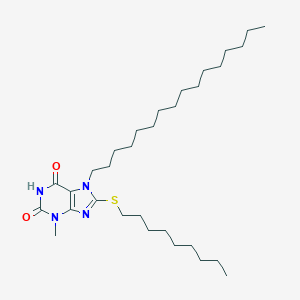

![2-[(7-hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B403559.png)

![8-[(2-chloroethyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403562.png)